molecular formula C23H21ClN4O3 B2431870 6-(4-butoxyphenyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1358625-23-6

6-(4-butoxyphenyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2431870
CAS No.: 1358625-23-6
M. Wt: 436.9
InChI Key: OVCAIOYOPBGLIF-UHFFFAOYSA-N
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Description

6-(4-butoxyphenyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-butoxyphenyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure can be formed through cyclization reactions.

    Introduction of the Butoxyphenyl Group: This step may involve nucleophilic substitution reactions where a butoxy group is introduced to the phenyl ring.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Final Coupling: The final step involves coupling the oxadiazole and pyridazinone moieties under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butoxyphenyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridazinone core.

    Substitution: Various substitution reactions can be performed on the phenyl rings or the pyridazinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 6-(4-butoxyphenyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring but different attached groups.

Uniqueness

The uniqueness of 6-(4-butoxyphenyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-(4-butoxyphenyl)-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-2-3-14-30-19-10-6-16(7-11-19)20-12-13-22(29)28(26-20)15-21-25-23(27-31-21)17-4-8-18(24)9-5-17/h4-13H,2-3,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCAIOYOPBGLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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